beta-D-Allofuranuronic acid, 5-((2-amino-5-O-(aminocarbonyl)-2,3-dideoxy-L-erythro-pentonoyl)amino)-1-(5-carboxy-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-1,5-dideoxy-

Description

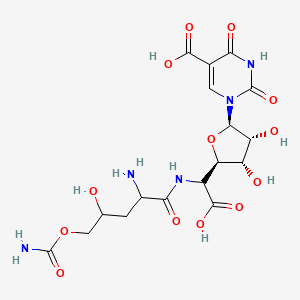

This compound is a highly specialized derivative of β-D-allofuranuronic acid, a uronic acid characterized by a furanose ring structure with a carboxylic acid group at the C-6 position. The molecule features three critical structural components:

β-D-Allofuranuronic Acid Backbone: A six-membered furanose ring with hydroxyl and carboxylic acid groups in specific stereochemical orientations .

5-((2-Amino-5-O-(Aminocarbonyl)-2,3-Dideoxy-L-erythro-pentonoyl)Amino) Substituent: A modified pentonoyl group with deoxygenation at C-2 and C-3, an amino group at C-2, and an aminocarbonyl (urea-like) moiety at C-3. This substituent introduces steric and electronic complexity .

Properties

CAS No. |

22976-87-0 |

|---|---|

Molecular Formula |

C17H23N5O13 |

Molecular Weight |

505.4 g/mol |

IUPAC Name |

1-[(2R,3R,4S,5R)-5-[[(2-amino-5-carbamoyloxy-4-hydroxypentanoyl)amino]-carboxymethyl]-3,4-dihydroxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C17H23N5O13/c18-6(1-4(23)3-34-16(19)32)12(27)20-7(15(30)31)10-8(24)9(25)13(35-10)22-2-5(14(28)29)11(26)21-17(22)33/h2,4,6-10,13,23-25H,1,3,18H2,(H2,19,32)(H,20,27)(H,28,29)(H,30,31)(H,21,26,33)/t4?,6?,7?,8-,9+,10+,13+/m0/s1 |

InChI Key |

PSMMGZFBBZWLFJ-HQLOUJRVSA-N |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)C(C(=O)O)NC(=O)C(CC(COC(=O)N)O)N)O)O)C(=O)O |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(C(=O)O)NC(=O)C(CC(COC(=O)N)O)N)O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

a. Koenigs-Knorr Glycosylation

- Method : Activation of glycosyl halides (e.g., bromo or iodo sugars) with silver salts (AgClO₄, AgOTf) and Lewis acids (SnCl₂) to form glycosidic bonds.

- Example : Methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate is coupled with nucleophiles (e.g., pyrimidinyl derivatives) under Koenigs-Knorr conditions, yielding β-anomers with high selectivity.

- Yield : 75–92% for similar glycosylations.

b. Modern Coupling Reagents

- HATU/DMAP-mediated coupling : Used for sterically hindered substrates, though efficacy depends on steric bulk. For example, coupling 2,6-dimethylbenzoic acid with allyl glucuronate under HATU/N-methylmorpholine (NMM) conditions failed due to steric hindrance.

- Mitsunobu Conditions : Effective for β-selective acylation but limited by substrate compatibility.

Protective Group Management

Sequential protection and deprotection are critical for functional group compatibility:

- Case Study : Enzymatic deprotection (lipase → PLE) achieved selective hydrolysis of acetyl and methyl groups in polyoxin D synthesis, preserving the 1-β-O-acyl linkage.

Coupling of Pentonoyl and Pyrimidinyl Moieties

The amino-pentonoyl and pyrimidinyl groups are introduced via:

a. Amide Bond Formation

- Reagents : Carbodiimides (EDC/HOBt) or HATU for activating the carboxyl group of the pentonoyl fragment.

- Challenges : Steric hindrance from the 2,3-dideoxy-L-erythro-pentonoyl group reduces coupling efficiency.

b. Nucleophilic Substitution

- Pyrimidinyl Attachment : Silver carbonate-mediated coupling of brominated pyrimidines with glycosyl acceptors.

Key Synthetic Challenges and Solutions

Comparative Analysis of Methods

| Method | Yield (%) | Selectivity (β/α) | Key Advantage |

|---|---|---|---|

| Koenigs-Knorr | 80–92 | >95:5 | High stereoselectivity |

| HATU/NMM | 55–75 | Variable | Suitable for hindered substrates |

| Enzymatic deprotection | 85–90 | N/A | Chemoselective |

Industrial-Scale Considerations

- Atom Economy : Low yields in multistep syntheses (e.g., 0.1% for fondaparinux) necessitate optimized one-pot strategies.

- Catalyst Recycling : Use of phase-transfer catalysts (e.g., benzyl triethyl ammonium bromide) improves efficiency in glycosylation.

Recent Advances

- Programmable Glycosylation : Wong et al. developed thioglycoside building blocks with defined reactivity values (RRVs) for α-selective glycosylation, reducing purification steps.

- Equilibration Control : Friedel-Crafts acylation reversibility was mitigated by low-temperature synthesis to favor desired benzophenone intermediates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the uronic acid moiety.

Reduction: Reduction reactions can target the carbonyl groups present in the structure.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, acyl chlorides.

Major Products

Oxidation Products: Oxidized derivatives with additional carboxyl groups.

Reduction Products: Reduced forms with hydroxyl groups replacing carbonyls.

Substitution Products: Derivatives with new functional groups replacing amino groups.

Scientific Research Applications

Chemical Structure Overview

| Functional Group | Description |

|---|---|

| Amino | Contributes to potential interactions with biological molecules. |

| Carboxyl | Impacts solubility and reactivity in biochemical pathways. |

| Carbonyl | May play a role in enzymatic reactions and binding affinity. |

Agricultural Use

Beta-D-Allofuranuronic acid is notably utilized in the formulation of polyoxin D zinc salt, which serves as a biopesticide. Its primary application is in the control of fungal diseases in crops.

Efficacy Against Fungal Pathogens

Polyoxin D is effective against various fungal pathogens, including:

- Alternaria spp. : Causes black spot disease in pears.

- Botrytis cinerea : Responsible for gray mold in fruits and vegetables.

- Rhizoctonia solani : Causes sheath blight in rice.

Case Study : A study demonstrated that polyoxin D effectively reduced the incidence of rice sheath blight when applied at recommended concentrations, showcasing its potential as a sustainable agricultural practice .

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in drug design and development. Its ability to interact with biological systems opens avenues for therapeutic uses.

Antimicrobial Activity

Research indicates that beta-D-Allofuranuronic acid derivatives may exhibit antimicrobial properties. The compound's mechanism involves inhibiting chitin synthesis in fungal cells, which is crucial for their growth and reproduction.

Case Study : In vitro studies have shown that polyoxin D exhibits low toxicity while effectively inhibiting fungal growth, making it a candidate for further development into antifungal therapies .

Biochemical Pathways

The presence of multiple functional groups allows beta-D-Allofuranuronic acid to participate in various biochemical pathways. Its reactivity can facilitate interactions with enzymes and other biomolecules.

Potential Biochemical Interactions

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell wall synthesis in fungi.

- Bioconjugation : Its amino groups can be utilized for bioconjugation with other therapeutic agents or targeting moieties.

Research Recommendations

- Conduct comprehensive toxicity studies to assess safety profiles.

- Explore synthetic modifications to enhance efficacy against specific pathogens.

- Investigate potential synergistic effects when combined with other agricultural chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. Its unique structure allows it to bind to active sites, modulating the activity of these targets. The pathways involved often include:

Enzyme Inhibition: Inhibiting key enzymes in metabolic pathways.

Receptor Binding: Binding to receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its combination of a uronic acid backbone, a deoxy-pentonoyl amino side chain, and a pyrimidinyl group. Below is a systematic comparison with structurally or functionally related compounds:

Structural Analogues

Physicochemical and Functional Properties

Research Findings and Gaps

- Its synthesis likely requires advanced protecting-group strategies due to multiple reactive sites .

- Computational Analysis : CheShift-like databases () could predict chemical shifts for backbone amides, but the pyrimidinyl group’s electron-deficient nature may challenge current models.

Biological Activity

Beta-D-Allofuranuronic acid, particularly in its derivative form, has garnered attention due to its potential biological activities, especially in antifungal applications. This compound is part of a class known as polyoxins, which are peptidyl nucleosides that inhibit chitin synthesis in fungal cell walls, leading to cell lysis and death. This article explores the biological activity of beta-D-Allofuranuronic acid, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound in focus is described as:

- Chemical Name : Beta-D-Allofuranuronic acid, 5-((2-amino-5-O-(aminocarbonyl)-2,3-dideoxy-L-erythro-pentonoyl)amino)-1-(5-carboxy-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-1,5-dideoxy-.

- Molecular Formula : C17H23N5O14.

This structure consists of a sugar moiety linked to an amino acid and a pyrimidine derivative, which contributes to its biological activity.

The primary mechanism by which beta-D-Allofuranuronic acid exerts its biological effects is through the inhibition of chitin synthase in fungi. By disrupting the synthesis of chitin, a critical component of fungal cell walls, this compound leads to:

- Cell Lysis : Fungal cells swell and burst due to the compromised structural integrity.

- Inhibition of Fungal Growth : The compound effectively prevents the proliferation of various fungal strains.

Antifungal Activity

Beta-D-Allofuranuronic acid has been shown to exhibit significant antifungal properties. Key studies indicate:

- Inhibition Concentration (IC50) : The IC50 values for related compounds like Polyoxin D range around 0.08 mM against various fungal pathogens .

- Spectrum of Activity : Effective against a range of fungi including Candida spp. and Aspergillus spp., making it a candidate for treating fungal infections.

Study 1: Polyoxin D Efficacy

In a comparative study involving Polyoxin D (a related compound), researchers found:

- Tested Strains : Candida albicans and Aspergillus niger were significantly inhibited by concentrations as low as 0.1 mM.

- Mechanism Confirmation : The study confirmed that the antifungal action was due to chitin synthesis inhibition .

Study 2: Toxicological Assessments

Toxicological evaluations have indicated that beta-D-Allofuranuronic acid derivatives exhibit low toxicity in mammals:

- Acute Toxicity : LD50 values greater than 10,000 mg/kg in rats suggest a favorable safety profile .

- Chronic Exposure : No significant adverse effects were noted in long-term studies involving reproductive capacity and developmental toxicity .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 453.39 g/mol |

| Antifungal IC50 | 0.08 mM |

| Acute Oral LD50 (Rats) | >10,000 mg/kg |

| Chronic Toxicity (90 days) | No target organ identified |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural elucidation of this compound?

- Methodology : Use a combination of 2D NMR (e.g., - HSQC, HMBC) to resolve stereochemistry and connectivity, particularly for the pyrimidinyl and pentonoyl moieties. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) can confirm molecular weight and fragmentation patterns. For uronic acid confirmation, FT-IR can identify carboxylate stretching vibrations (~1600 cm) .

- Validation : Cross-reference with synthetic intermediates (e.g., 3-amino-2-cyanopyrrole derivatives) to validate spectral assignments .

Q. How can synthesis of this compound be optimized for academic-scale production?

- Methodology : Adapt strategies from β-D-glucopyranosyluronic acid synthesis, such as isopropylidene protection of hydroxyl groups to prevent side reactions, followed by regioselective azide introduction (e.g., NaN/DMSO at 80°C). Use trichloroacetimidate glycosylation to assemble the pyrimidinyl-allofuranuronic acid backbone .

- Key Steps : Monitor reaction progress via TLC with ceric ammonium molybdate staining, and purify intermediates via silica gel chromatography .

Advanced Research Questions

Q. How to design experiments to assess bioactivity against plant pathogens?

- Methodology : Conduct in vitro antifungal assays using Botrytis cinerea or Fusarium spp. at varying concentrations (10–100 µg/mL). Include polyoxin D (a structural analog) as a positive control. Measure inhibition zones or hyphal growth suppression via microscopy. Validate results with LC-MS/MS to confirm target engagement (e.g., chitin synthase inhibition) .

- Data Interpretation : Compare EC values with literature data for polyoxin D zinc salts, noting discrepancies in potency due to the pyrimidinyl substitution .

Q. How to resolve contradictions in reported spectral data (e.g., NMR shifts)?

- Methodology : Perform solvent-dependent NMR studies (DO vs. DMSO-d) to assess hydrogen bonding effects. Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data. Re-evaluate sample purity via HPLC-UV/HRMS to rule out degradation products .

- Case Study : For pyrimidinyl protons, shifts may vary by ±0.2 ppm due to pH-dependent tautomerism; buffer solutions (pH 4–7) can stabilize specific tautomers .

Q. What strategies are effective for studying enzyme-substrate interactions (e.g., glycosidases)?

- Methodology : Use surface plasmon resonance (SPR) to measure binding kinetics (K, k, k) with recombinant enzymes. Synthesize a fluorescent probe (e.g., 4-methylumbelliferyl glycoside analog) for kinetic assays monitoring hydrolysis rates. Validate binding modes via X-ray crystallography or molecular docking (AutoDock Vina) .

- Challenges : The 2,3-dideoxy-L-erythro-pentonoyl group may sterically hinder active-site access; truncate the molecule to isolate functional domains for mechanistic studies .

Key Considerations

- Contradiction Analysis : Discrepancies in bioactivity data may arise from differences in microbial strains or assay conditions. Replicate experiments under standardized protocols (CLSI guidelines) .

- Synthetic Pitfalls : The 5-carboxy-pyrimidinyl group is prone to decarboxylation under acidic conditions; use neutral pH and low temperatures during purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.